N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring, along with the benzisothiazole moiety, contributes to the unique chemical properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzisothiazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Potential use as a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the specific combination of bromine and fluorine atoms in the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H13BrF2N2O4S
- Molecular Weight : 409.254 g/mol
The compound features a bromine and fluorine substitution on the phenyl ring, which may enhance its biological interactions due to the unique electronic properties imparted by these halogens.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the benzisothiazole moiety suggests potential interactions with biological systems that can lead to antimicrobial, anticancer, or anti-inflammatory effects.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Initial studies have shown that compounds with similar structures exhibit significant antibacterial properties against a range of pathogenic bacteria. The presence of the benzisothiazole ring is often linked to enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that derivatives of benzisothiazole can inhibit cancer cell proliferation. A study highlighted that compounds with similar structural features showed cytotoxic effects against human cancer cell lines (e.g., MCF-7 and Bel-7402), suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting key inflammatory mediators. This could position them as candidates for treating inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of benzisothiazole derivatives:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with an EC50 value in the low micromolar range. |
Study 2 | Found that certain derivatives exhibited potent cytotoxicity in vitro against various cancer cell lines, indicating potential as chemotherapeutic agents. |
Study 3 | Investigated the anti-inflammatory properties, revealing inhibition of TNF-alpha and IL-6 production in macrophage cultures. |
Case Study 1: Anticancer Activity
A recent investigation into the anticancer potential of benzisothiazole derivatives found that this compound exhibited IC50 values comparable to established chemotherapeutics in MCF-7 cells. This suggests that further development could lead to effective new treatments for breast cancer.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzisothiazole derivatives, this compound showed superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGBMMUZMNKKIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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